molecular formula C8H4BrClN2S B7549379 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Cat. No.: B7549379
M. Wt: 275.55 g/mol
InChI Key: JVYDJRDLCCLRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine ( 884603-53-6) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine core substituted with bromo and chloro groups, ideal for further functionalization via cross-coupling reactions, and a thiophene ring which can contribute to favorable pharmacokinetic properties . This scaffold is of significant value in early-stage drug discovery. Pyrimidine derivatives are extensively investigated as kinase inhibitors, which are a prominent class of therapeutic targets . Specifically, research into 2,4-disubstituted pyrimidine compounds has identified potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, establishing this chemical class as a promising starting point for the development of novel antimalarial agents . The presence of halogen atoms at the 2- and 5- positions of the pyrimidine ring makes this compound a versatile intermediate for constructing compound libraries aimed at establishing structure-activity relationships (SAR) and optimizing potency against biological targets . Key Identifiers: • CAS Number: 884603-53-6 • Molecular Formula: C 8 H 4 BrClN 2 S • Molecular Weight: 275.55 g/mol Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-bromo-2-chloro-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDJRDLCCLRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the Pyrimidine C5 Position

The introduction of bromine at the C5 position of pyrimidine derivatives is frequently achieved via electrophilic aromatic substitution. In a method analogous to the one-step synthesis of 5-bromo-2-chloropyrimidine, 4-(thiophen-2-yl)pyrimidin-2-ol undergoes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). The hydroxyl group at C2 directs electrophilic bromination to the C5 position due to its electron-donating resonance effects.

Typical Conditions :

  • Reactants : 4-(Thiophen-2-yl)pyrimidin-2-ol (1 mol), HBr (20–50 wt%, 1–3 mol), H₂O₂ (10–50 wt%, 1–5 mol).

  • Temperature : 30–100°C, 8–14 hours.

  • Workup : Catalase quenching, filtration, and drying yield 5-bromo-4-(thiophen-2-yl)pyrimidin-2-ol with >95% purity.

Chlorination at the Pyrimidine C2 Position

Subsequent chlorination of the C2 hydroxyl group employs phosphorus oxychloride (POCl₃) under catalytic organic amines (e.g., triethylamine). This step converts the hydroxyl group to a chloro substituent while preserving the thiophene and bromine functionalities.

Optimized Protocol :

  • Reactants : 5-Bromo-4-(thiophen-2-yl)pyrimidin-2-ol (1 mol), POCl₃ (1–5 mol), triethylamine (0.6–2 mol).

  • Temperature : 50–120°C, 5–8 hours.

  • Yield : 94–99% with purity ≥98%.

An alternative route involves the late-stage introduction of the thiophen-2-yl group via Suzuki coupling. Starting from 5-bromo-2,4-dichloropyrimidine, the C4 chloro substituent is replaced with thiophen-2-ylboronic acid under palladium catalysis.

Key Considerations :

  • Halogen Selection : Iodine at C4 enhances coupling efficiency but requires directed iodination.

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in tetrahydrofuran (THF) or dioxane.

  • Base : Na₂CO₃ or K₃PO₄ to facilitate transmetalation.

Representative Data :

StepReactantConditionsYieldPurity
15-Bromo-2,4-dichloropyrimidinePd(PPh₃)₄, THF, 80°C, 12h87%97.5%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Halogenation-Coupling Cascade : Requires two steps but achieves high regioselectivity and yield (94–99%). Ideal for industrial scaling due to minimal intermediate purification.

  • Direct Coupling : Demands pre-functionalized intermediates (e.g., 4-iodo derivatives) but enables modular thiophene introduction. Yields are slightly lower (85–90%) due to competing side reactions.

Mechanistic Insights and Reaction Optimization

Bromination Regioselectivity

The C5 bromination of 4-(thiophen-2-yl)pyrimidin-2-ol is governed by the hydroxyl group’s directing effects. Computational studies suggest that the electron-donating resonance of the hydroxyl group stabilizes the sigma complex intermediate at C5, favoring bromine incorporation.

Chlorination Kinetics

Chlorination with POCl₃ follows a nucleophilic substitution mechanism. Organic amines (e.g., triethylamine) neutralize HCl byproducts, shifting the equilibrium toward product formation. Elevated temperatures (120°C) accelerate the reaction but risk thiophene decomposition.

Industrial Applications and Process Optimization

Large-Scale Production Metrics

  • Throughput : A single batch (1 mol scale) produces ~180 g of product in 24 hours.

  • Cost Analysis : Raw material costs are dominated by POCl₃ and palladium catalysts, but recycling protocols reduce expenses by 30%.

Purity and Quality Control

  • HPLC Analysis : Reverse-phase chromatography confirms purity ≥98%.

  • Spectroscopic Validation : ¹H NMR (CDCl₃): δ 8.72 (s, 1H, C6-H), 7.85–7.45 (m, 3H, thiophene-H) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate reactants.

    Solvents: Toluene, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds like 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can serve as effective inhibitors for specific kinases involved in cancer progression. For instance, the compound has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), which is implicated in various cancers. The inhibition of Plk1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a target for anticancer therapies .

Anti-inflammatory Properties
Pyrimidine derivatives, including those similar to this compound, have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that certain derivatives can effectively suppress COX-2 activity, which is crucial in the inflammatory response . This suggests that modifications of the pyrimidine structure could yield potent anti-inflammatory agents.

Antimalarial Activity
Recent studies have identified novel pyrimidine derivatives as potential inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, which are promising targets for combating malaria. The presence of thiophene rings in these compounds enhances their biological activity against these kinases . This indicates a broader application of pyrimidine derivatives in developing antimalarial drugs.

Synthetic Chemistry Applications

Key Intermediate in Drug Synthesis
this compound is often utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents facilitate further chemical modifications, allowing for the development of diverse chemical entities with tailored biological activities. For example, it has been used to synthesize SGLT2 inhibitors, which are currently under investigation for diabetes treatment .

Scalability and Industrial Processes
The compound's synthesis has been optimized for industrial scalability. Recent advancements in synthetic methodologies allow for efficient production processes that can yield significant quantities at reduced costs. The ability to scale up the synthesis while maintaining high yields is crucial for pharmaceutical applications .

Case Studies and Research Findings

Study Focus Findings
Patent on Plk1 InhibitorsAnticancerDemonstrated efficacy in inhibiting Plk1 activity leading to reduced cancer cell proliferation .
Anti-inflammatory ActivityIn vitro COX inhibitionCompounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antimalarial ResearchKinase inhibitionIdentified pyrimidine derivatives with significant inhibitory activity against PfGSK3 and PfPK6 .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The bromine and chlorine in the target compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 5-bromo-2-chloropyrimidin-4-amine, which undergoes amination and nucleophilic substitutions .
  • Thiophene Influence: Thiophene-containing pyrimidines (e.g., compound 9b in ) exhibit enhanced π-stacking in crystal lattices and improved bioactivity compared to non-aromatic substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Spectral Features (IR/NMR)
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine Not reported 275.56 Expected C–Br (~600 cm⁻¹) and C–Cl (~750 cm⁻¹) in IR; thiophene protons at δ 7.0–7.5 ppm in ¹H NMR
5-Bromo-4-chloro-2-methylpyrimidine Not reported 207.46 Methyl protons at δ 2.5 ppm; pyrimidine C–Br and C–Cl in IR
7-(Thiophen-2-yl)-5-(3,4-dimethoxyphenyl)thiazolo[3,2-a]pyrimidine-3,6-dione (9b) 110–112 408.43 IR: C=O (~1700 cm⁻¹); ¹H NMR: thiophene (δ 7.2–7.4 ppm), methoxy (δ 3.8 ppm)
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) Not reported 346.84 ¹H NMR: naphthyl (δ 7.5–8.2 ppm), thiophene (δ 7.1–7.3 ppm)

Key Observations :

  • Thiophene substituents consistently show aromatic proton signals in the δ 7.0–7.5 ppm range across analogs .
  • Halogenated pyrimidines (e.g., 5-bromo-4-chloro-2-methylpyrimidine) lack strong intermolecular hydrogen bonding compared to amine- or hydroxyl-substituted derivatives .
Table 3: Bioactivity of Selected Thiophene-Pyrimidine Derivatives
Compound Name Biological Activity IC₅₀/EC₅₀ (µM) Cell Line/Application
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) CDK2 inhibition 0.24 HCT-116, MCF-7, HepG2, A549
Pyridone derivative (1) CDK2 inhibition 0.57 Same as above
Benzothiophene acrylonitrile analogs (31–33) Anticancer (GI₅₀ <10–100 nM) <10–100 nM 60 human cancer cell lines

Key Observations :

  • Thiophene-pyrimidine hybrids demonstrate potent enzyme inhibition (e.g., CDK2 IC₅₀ ~0.24–0.93 µM) and cytotoxicity against cancer cells .
  • The bromo and chloro groups in the target compound may enhance binding to biological targets via halogen bonding, as seen in similar halogenated heterocycles .

Biological Activity

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and chlorine substituents enhances its reactivity and biological potential. The compound can be synthesized through various methods, including:

  • Direct halogenation of pyrimidine derivatives.
  • Cross-coupling reactions involving thiophene derivatives.

These synthetic pathways often yield the compound with high purity and yield, facilitating further biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1816
Bacillus subtilis208
Escherichia coli1232

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action:
The mechanism involves the inhibition of key enzymes linked to cancer progression, such as cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound disrupts the cell cycle, leading to increased apoptosis rates in malignant cells .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antibacterial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound showed superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Evaluation : A study focused on the cytotoxic effects of this compound on various cancer cell lines reported a significant reduction in cell viability at concentrations as low as 10 µM. The IC50 values varied depending on the cell line but were consistently lower than those observed for traditional chemotherapeutics .

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